N,N-Diethyl-2-methylindoline-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-4-15(5-2)18(16,17)12-6-7-13-11(9-12)8-10(3)14-13/h6-7,9-10,14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPNDDARIQQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diethyl 2 Methylindoline 5 Sulfonamide and Analogues
Formation of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry. Its synthesis is well-established, with the reaction of sulfonyl chlorides with amines being the most traditional and widely practiced method.
The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net For the synthesis of N,N-Diethyl-2-methylindoline-5-sulfonamide, this would involve the reaction of 2-methylindoline-5-sulfonyl chloride with diethylamine (B46881). The base, often a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. researchgate.net
The synthesis of the requisite 2-methylindoline-5-sulfonyl chloride precursor can be achieved through the chlorosulfonation of 2-methylindoline (B143341). However, direct chlorosulfonation of the indoline (B122111) ring can be challenging due to the reactivity of the aromatic ring and the potential for side reactions. A more controlled approach involves the introduction of a nitro group at the 5-position of a toluene (B28343) derivative, followed by reduction, cyclization to the indoline, and then conversion of the nitro group to a sulfonyl chloride via diazotization and reaction with sulfur dioxide in the presence of a copper catalyst. rsc.org A patented method describes the synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride from p-nitrotoluene and chlorosulfonic acid. google.com This intermediate can then be further processed to the corresponding indoline. A commercially available precursor, 1-Acetyl-2-methylindoline-5-sulfonyl chloride, also provides a direct route to the target molecule. chemscene.com The reaction with diethylamine would be followed by the removal of the acetyl protecting group.
Table 2: Common Bases Used in Sulfonamide Synthesis from Sulfonyl Chlorides
| Base | Structure | pKa of Conjugate Acid | Role |
| Triethylamine | (C₂H₅)₃N | 10.75 | HCl Scavenger |
| Pyridine | C₅H₅N | 5.25 | HCl Scavenger and Catalyst |
| Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NC₂H₅ | 10.7 | HCl Scavenger |
| Sodium Hydroxide | NaOH | ~14 | HCl Scavenger (in aqueous conditions) |
While the reaction of amines with sulfonyl chlorides is robust, modern synthetic chemistry has sought more efficient and milder methods for sulfonamide formation. One such advanced protocol is the one-pot synthesis of sulfonamides from carboxylic acids and amines. This method utilizes copper-catalyzed ligand-to-metal charge transfer to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then reacted in the same vessel with an amine to yield the sulfonamide. acs.orgprinceton.edu This approach avoids the need to pre-form and isolate the often unstable sulfonyl chloride.
Another modern strategy involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com Palladium-catalyzed cross-coupling reactions of aryl halides or triflates with DABSO can generate a sulfinate intermediate, which can then be converted to the sulfonamide. thieme-connect.com These methods offer broader functional group tolerance and milder reaction conditions compared to traditional chlorosulfonation. rsc.orgthieme-connect.com Hypervalent iodine reagents have also been employed to mediate the synthesis of sulfonamides from sulfinate salts and amines under metal-free conditions. researchgate.net
Integrated Synthetic Routes to this compound
The synthesis of this compound is a multi-step process that requires careful control over regioselectivity and functional group transformations. A logical and efficient pathway involves the initial formation of the 2-methylindoline scaffold, followed by electrophilic sulfonation on the electron-rich benzene (B151609) ring, and finally, formation of the N,N-diethylsulfonamide moiety.
Regioselective Sulfonation of Indoline Derivatives
The introduction of a sulfonyl group at the 5-position of the 2-methylindoline ring is a critical step that relies on the principles of electrophilic aromatic substitution. The nitrogen atom of the indoline ring is an activating group and an ortho, para-director. Due to steric hindrance at the C7 (ortho) position, electrophilic attack is strongly favored at the C5 (para) position.
A common method for achieving this transformation is the reaction of 2-methylindoline with chlorosulfonic acid (ClSO₃H) in a suitable solvent. This reaction generates the 2-methylindoline-5-sulfonyl chloride intermediate in situ. This intermediate is highly reactive and is typically not isolated but is immediately used in the subsequent step by reacting it with an appropriate amine.
Alternative modern approaches for C-H functionalization are also being developed. For instance, a copper-mediated C4–H sulfonylation of indole (B1671886) scaffolds has been reported using a transient directing group strategy. acs.org While this particular method targets the C4 position, it highlights the ongoing research into achieving high regioselectivity in the functionalization of indole and indoline cores through transition metal catalysis. acs.org
N-Alkylation Strategies for Sulfonamide Nitrogen (e.g., Diethyl Substitution)
Once the sulfonyl group is installed on the indoline ring, the N,N-diethylsulfonamide can be formed. There are two primary strategies to achieve this:
Reaction of a Sulfonyl Chloride Intermediate: The most direct method involves reacting the 2-methylindoline-5-sulfonyl chloride intermediate, generated as described above, with diethylamine ((CH₃CH₂)₂NH). The nucleophilic diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired N,N-diethylsulfonamide product. This is typically performed in the presence of a base to neutralize the HCl byproduct.
Alkylation of a Primary Sulfonamide: An alternative route involves first forming the primary sulfonamide (2-methylindoline-5-sulfonamide) by reacting the sulfonyl chloride with ammonia (B1221849). This primary sulfonamide can then be N-alkylated using an ethylating agent. Various methods for the N-alkylation of sulfonamides have been developed, employing different catalytic systems and alkylating agents. researchgate.netacs.org A well-defined manganese(I) pincer complex, for example, has been shown to efficiently catalyze the mono-N-alkylation of a diverse range of sulfonamides using primary alcohols as the alkylating agents in excellent yields. acs.org Other methods include thermal alkylation with trichloroacetimidates or classical approaches using alkyl halides. organic-chemistry.orgnih.gov
| Method | Alkylating Agent | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Borrowing Hydrogen | Alcohols (e.g., Ethanol) | Mn(I) or Ru(II) complexes | Atom-economical; water is the only byproduct. researchgate.netacs.org |
| Thermal Substitution | Trichloroacetimidates | Refluxing toluene, no additives required. | Effective for stable cation precursors. nih.gov |
| Classical SN2 | Alkyl Halides (e.g., Ethyl Iodide) | Base (e.g., K₂CO₃, NaH) | Widely used, but can generate salt waste. organic-chemistry.org |
Stereochemical Considerations in 2-Methylindoline Formation
The carbon at the 2-position of 2-methylindoline is a stereocenter. Therefore, the synthesis of the 2-methylindoline core can result in either a racemic mixture or an enantiomerically enriched product, depending on the chosen synthetic route.
Many classical syntheses of 2-methylindoline, such as the cyclization of acetyl-o-toluidide with sodium amide or the catalytic hydrogenation of 2-methylindole (B41428) using achiral catalysts, typically produce a racemic mixture of (R)- and (S)-2-methylindoline. orgsyn.orggoogle.com For instance, one patented method prepares 2-methylindoline via hydrogenation and intramolecular cyclization of β-methyl nitrostyrene (B7858105) using Raney nickel, which also results in the racemic product. google.com
The synthesis of optically active indolines is an area of significant research interest. Asymmetric methods have been developed that allow for the enantioselective synthesis of the indoline core. These include:
Brønsted acid-catalyzed transfer hydrogenation: A metal-free reduction of 3H-indoles using a Hantzsch ester as the hydrogen source can produce various optically active indolines with high enantioselectivities. acs.org
Organocatalytic reactions: The asymmetric dearomatization of indole derivatives using organocatalysts has become a powerful method for constructing chiral indoline frameworks. rsc.org
These asymmetric strategies are crucial for applications where a specific stereoisomer of the final compound is required.
Contemporary Methodological Advancements in Indoline Sulfonamide Synthesis
The synthesis of heterocyclic compounds like indoline sulfonamides is continuously evolving, with a strong emphasis on improving efficiency, sustainability, and catalytic power.
Green Chemistry Approaches and Solvent-Free Reactions
Key green approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of indole derivatives. tandfonline.comtandfonline.com
Aqueous Media: Performing reactions in water, such as the Fischer indole synthesis catalyzed by SO₃H-functionalized ionic liquids, eliminates the need for volatile organic solvents. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to improved efficiency and easier product isolation. researchgate.net
Multicomponent Reactions: Sustainable synthesis of the indole core can be achieved via innovative multicomponent reactions that assemble the molecule from simple, inexpensive starting materials in a benign solvent like ethanol, avoiding metal catalysts. rsc.org
These strategies contribute to making the synthesis of complex molecules more environmentally friendly and efficient. researchgate.net
Metal-Catalyzed and Organocatalytic Transformations
Catalysis is at the forefront of modern organic synthesis, offering mild and highly selective routes to complex molecules. Both metal-based and organic catalysts have been extensively applied to the synthesis of indoles, indolines, and sulfonamides.
Metal-Catalyzed Transformations: Transition metals are widely used to catalyze key bond-forming reactions.
Palladium: Pd-catalyzed reactions are common for constructing the indole ring, for example, through the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization. mdpi.com Pd-catalyzed intramolecular C-H amination is another powerful tool for synthesizing substituted indolines. organic-chemistry.org
Indium: A facile and efficient indium-catalyzed method for synthesizing sulfonamides from sulfonyl chlorides and amines has been developed. This method is notable for its mild, base-free conditions and tolerance of less nucleophilic or sterically hindered amines. organic-chemistry.orgelsevierpure.comresearchgate.net
Copper: As mentioned, copper-mediated C-H activation provides a novel route for the regioselective sulfonylation of indole cores. acs.org
Rhodium: Rhodium(I) catalysis has been employed for the regioselective construction of 2-substituted indolines through a decarboxylative cyclization and hydroacylation sequence. rsc.org
| Metal Catalyst | Transformation | Substrates | Reference |
|---|---|---|---|
| Palladium (Pd) | Intramolecular C-H Amination | Phenethylamine Derivatives | organic-chemistry.org |
| Indium (In) | Sulfonylation of Amines | Amines and Sulfonyl Chlorides | organic-chemistry.orgelsevierpure.com |
| Copper (Cu) | Regioselective C-H Sulfonylation | Indoles and Sulfonylating Agents | acs.org |
| Manganese (Mn) | N-Alkylation of Sulfonamides | Sulfonamides and Alcohols | acs.org |
| Rhodium (Rh) | Decarboxylative Cyclization | Vinyl Benzoxazinanones | rsc.org |
Organocatalytic Transformations: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis, particularly for asymmetric synthesis.
Asymmetric Indoline Synthesis: Chiral indolines can be constructed with high enantiopurity through organocatalytic asymmetric dearomatization reactions of indole derivatives. rsc.org
Stereoselective Additions: A straightforward stereoselective route to indolines has been developed using the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes as the key step. nih.gov
Cascade Reactions: Asymmetric organocatalysis is particularly effective in cascade reactions, where multiple bonds are formed in a single operation, allowing for the rapid construction of complex molecular architectures, including those found in indole alkaloids. oup.com
These advanced catalytic methods provide chemists with a versatile and powerful toolkit for the efficient and selective synthesis of complex targets like this compound.
Enantioselective Synthetic Pathways for Indoline Derivatives
The synthesis of specific enantiomers of indoline derivatives is of significant interest due to the prevalence of the chiral indoline core in bioactive molecules and pharmaceuticals. nih.gov Various enantioselective strategies have been developed to access these structures with high levels of stereocontrol. These methods often rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.
One prominent approach is the asymmetric hydrogenation of indoles. ccspublishing.org.cn This method involves the reduction of the double bond in the indole ring using hydrogen gas in the presence of a chiral metal catalyst. For instance, iridium-catalyzed asymmetric hydrogenation of 2-methylindole using phosphoramidite (B1245037) ligands and an iodine additive has been shown to produce (R)-2-methylindoline with good enantioselectivity. ccspublishing.org.cn Similarly, cationic ruthenium catalysts paired with chiral diamine ligands have proven highly effective for the asymmetric hydrogenation of unprotected indoles, yielding indolines with excellent enantioselectivity. ccspublishing.org.cn
Another powerful technique is the transition metal-catalyzed C-H activation. Palladium-catalyzed asymmetric C(sp³)-H activation of N-aryl carbamates using chiral phosphoric acid as a ligand can yield 2-methylindolines with moderate yield and enantioselectivity. ccspublishing.org.cn This approach creates the chiral center by directly functionalizing a C-H bond under the influence of a chiral catalyst.
Copper-catalyzed intramolecular hydroamination of alkenes represents a complementary method for synthesizing chiral 2-methylindolines. nih.gov This reaction involves the cyclization of N-sulfonyl-2-allylanilines, where a chiral copper complex catalyzes the addition of the N-H bond across the alkene, forming the indoline ring and setting the stereocenter at the 2-position. This method has been reported to provide chiral N-sulfonyl-2-methylindolines with up to 90% enantiomeric excess (ee). nih.gov
Kinetic resolution offers an alternative pathway to obtain enantioenriched indolines. whiterose.ac.uknih.gov In this strategy, a racemic mixture of a 2-substituted indoline is treated with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For example, the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines can be achieved using n-butyllithium and the chiral ligand (+)-sparteine. whiterose.ac.uknih.gov This process leads to the formation of a 2,2-disubstituted product from one enantiomer, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uknih.gov
| Method | Catalyst/Reagent System | Substrate Example | Product Example | Key Findings | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium / Chiral Phosphoramidite Ligand + I₂ | 2-Methylindole | (R)-2-Methylindoline | Quantitative conversion with good enantioselectivity. | ccspublishing.org.cn |
| Asymmetric Hydrogenation | Cationic Ruthenium / Chiral Diamine Complex | Unprotected 1H-Indoles | Chiral Indolines | Highly enantioselective synthesis of various indolines. | ccspublishing.org.cn |
| Asymmetric C-H Activation | Palladium / Chiral Phosphoric Acid | N-Aryl Carbamate | 2-Methylindoline | Moderate yield and enantioselectivity achieved. | ccspublishing.org.cn |
| Copper-Catalyzed Hydroamination | Copper / Chiral Ligand | N-sulfonyl-2-allylaniline | N-sulfonyl-2-methylindoline | Provides enantioenriched products with up to 90% ee. | nih.gov |
| Kinetic Resolution | n-BuLi / (+)-Sparteine | N-Boc-2-arylindoline (racemic) | Enantioenriched N-Boc-2-arylindoline | Both unreacted starting material and the 2,2-disubstituted product can be isolated with high enantiomer ratios. | whiterose.ac.uknih.gov |
Analytical Characterization Techniques for Synthetic Products
The comprehensive characterization of synthetic products like this compound is crucial to confirm their chemical structure, purity, and stereochemistry. A suite of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. nih.gov ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. mdpi.comscialert.net For an indoline sulfonamide, characteristic signals for the aromatic protons, the aliphatic protons of the indoline ring, and the ethyl groups on the sulfonamide nitrogen would be expected. ¹³C NMR spectroscopy complements this by identifying the number and types of carbon atoms in the molecule. mdpi.comscialert.net In some cases, complex NMR spectra with broadened peaks can arise due to slow rotation around amide bonds or intramolecular hydrogen bonding. mdpi.com
Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. semanticscholar.org For this compound, key vibrational bands would confirm the presence of the sulfonamide group (S=O stretching), aromatic rings (C=C stretching), and aliphatic C-H bonds. scialert.net
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. koreascience.krmdpi.com By comparing the peak areas of the two enantiomers in the chromatogram, the ee of the synthetic product can be accurately quantified. koreascience.kr This is essential for validating the effectiveness of an enantioselective synthesis. nih.gov
Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the purified compound. The experimental values are compared with the calculated theoretical values for the proposed structure to confirm its elemental formula. scialert.net
| Technique | Information Provided | Application to Indoline Sulfonamides | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | Proton environment, connectivity, and count. | Confirms the arrangement of protons on the indoline ring, ethyl groups, and aromatic system. | mdpi.comscialert.net |
| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment of carbon atoms. | Identifies all unique carbon atoms in the molecule. | mdpi.comscialert.net |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula; structural information from fragmentation. | Confirms the molecular formula and provides evidence for the connectivity of the indoline and sulfonamide moieties. | semanticscholar.orgscielo.org.mx |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies characteristic S=O stretches for the sulfonamide, N-H (if present), and C-H bonds. | scialert.netsemanticscholar.org |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess (ee). | Quantifies the success of an asymmetric synthesis by measuring the ratio of the two enantiomers. | nih.govdaicelchiral.com |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Verifies the empirical and molecular formula of the final compound. | scialert.net |
Structure Activity Relationship Sar Studies of Indoline Sulfonamide Systems
Modulation of Biological Activity by N-Substitution on the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov The substitution pattern on the sulfonamide nitrogen (N¹) plays a pivotal role in modulating the compound's potency, selectivity, and pharmacokinetic properties. nih.govslideshare.net
In the case of N,N-Diethyl-2-methylindoline-5-sulfonamide, the presence of two ethyl groups on the nitrogen atom creates a tertiary sulfonamide. This substitution has several implications:
Hydrogen Bonding: Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, a tertiary sulfonamide like the N,N-diethyl derivative cannot act as a hydrogen bond donor. This can significantly alter the binding mode within a target protein's active site. nih.gov
Lipophilicity and Solubility: The ethyl groups increase the lipophilicity of the sulfonamide moiety. This can enhance cell membrane permeability and influence the compound's distribution in the body. Generally, increased lipid solubility can improve pharmacokinetic profiles and antibacterial activity. slideshare.net
Steric Hindrance: The bulk of the diethylamino group can introduce steric hindrance, which may either prevent binding to a specific target or, conversely, enhance selectivity by preventing off-target interactions.
Research on other sulfonamide-based compounds, such as 2,4-diamino-6-quinazoline sulfonamides, provides valuable insights into the effects of N-substitution. Studies have shown that varying the alkyl substituents on the sulfonamide nitrogen leads to a range of biological activities. For instance, in a series of quinazoline (B50416) sulfonamides tested for antimalarial activity, compounds with different N-alkyl groups exhibited a wide spectrum of efficacy, highlighting the sensitivity of the biological response to the nature of these substituents. researchgate.net
Below is a data table derived from a study on quinazoline sulfonamides, illustrating how different N-substituents can modulate biological activity. While the core scaffold is different, the principle of N-substitution on the sulfonamide is directly relevant.
Table 1: Effect of N-Substitution on the Antimalarial Activity of 2,4-Diamino-6-quinazoline Sulfonamide Derivatives Data adapted from a QSAR study on quinazoline sulfonamides to illustrate the principle of N-substitution effects. researchgate.net
| Compound ID | N-Substituent (R1) | Activity (Yaa)¹ |
|---|---|---|
| mol_01 | N(C₂H₅)₂ | 3.3 |
| mol_02 | N(CH₂)₅Cl | 2.3 |
| mol_03 | N(CH₂CH₂CH₃)₂ | 0.3 |
| mol_04 | N(CH₂CH₂OH)₂ | 0.3 |
| mol_07 | N(CH₂)₅ | 4.4 |
| mol_08 | N(CH₂)₄ | 5.0 |
| mol_09 | N[(CH₂)₂]₂O | 4.7 |
| mol_10 | N[(CH₂)₂]₂S | 2.5 |
| mol_13 | NH-C₆H₄-4Cl | 0.7 |
¹Yaa represents the difference in average survival times (in days) between treated and control mice.
This data demonstrates that both the size and chemical nature of the substituents on the sulfonamide nitrogen are critical determinants of biological activity. The N,N-diethyl group in mol_01 confers moderate activity within this specific series.
Influence of Substituents on the Indoline (B122111) Core
The indoline nucleus serves as the central scaffold, and its substitution pattern is crucial for orienting the pharmacophoric groups correctly and for establishing key interactions with the biological target.
The presence of a methyl group at the 2-position of the indoline ring in this compound has significant structural and functional consequences.
Introduction of a Chiral Center: The 2-methyl group makes the C2 carbon a stereocenter. This means the compound can exist as two enantiomers, (R)- and (S)-N,N-Diethyl-2-methylindoline-5-sulfonamide. Biological systems are chiral environments, and it is common for enantiomers of a drug to exhibit different pharmacological activities, potencies, and metabolic profiles. nih.gov Often, one enantiomer is significantly more active than the other because it has the correct three-dimensional arrangement to bind effectively to the chiral receptor site. nih.govnih.gov
Steric Interactions: The 2-methyl group can provide favorable van der Waals interactions within a hydrophobic pocket of a receptor or, conversely, cause steric clashes that prevent binding. Studies on 5-HT6 receptor ligands have shown that a 2-methyl group on a tryptamine (B22526) scaffold is tolerated and can even enhance selectivity compared to other serotonin (B10506) receptors. nih.gov
The placement of the sulfonamide group at the 5-position of the indoline ring is a key determinant of its activity, particularly in its role as a carbonic anhydrase (CA) inhibitor. nih.govnih.gov
Optimal Positioning for Target Interaction: In CA enzymes, the active site contains a zinc ion. The sulfonamide group is positioned to bind to this zinc ion. The 5-position on the indoline ring allows the sulfonamide to orient itself deep within the active site cleft to achieve this critical interaction. nih.govnih.gov
Influence on Electronic Properties: The sulfonamide group is strongly electron-withdrawing, which influences the electronic distribution of the entire indoline ring system.
Vector for Further Substitution: The indoline core, with the sulfonamide at position 5, provides a scaffold for further modifications. For example, in a study of indoline-5-sulfonamides as CA inhibitors, various acyl groups were attached to the indoline nitrogen (N1 position). The nature of these acyl groups significantly modulated the inhibitory potency and selectivity against different CA isoforms. nih.govnih.gov
Table 2: Inhibition of Carbonic Anhydrase Isoforms by 1-Acylindoline-5-sulfonamides Data from a study on indoline-5-sulfonamides, illustrating the effect of N1-substituents on the indoline core. nih.gov
| Compound | N1-Substituent (Acyl Group) | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| 4a | Benzoyl | 258.4 | 12.3 | 253.3 | 110.4 |
| 4e | 2,3,4,5,6-Pentafluorobenzoyl | 276.9 | 36.8 | 132.8 | 85.3 |
| 4f | 2-(Trifluoromethyl)benzoyl | 12500 | 185.3 | 184.5 | 41.3 |
| 4g | 4-Chlorobenzoyl | 256.7 | 45.3 | 1250.3 | 97.4 |
| 4h | 3,4-Dichlorobenzoyl | 289.6 | 48.9 | 1689.7 | 98.9 |
This data clearly shows that while the 5-sulfonamide provides the core binding function, substituents elsewhere on the indoline scaffold can fine-tune the activity and selectivity profile.
As noted, the 2-methyl group confers chirality upon this compound. The differential effects of enantiomers are a fundamental concept in medicinal chemistry. nih.gov For a chiral ligand to elicit a biological response, it must bind to a macromolecular target, such as a receptor or enzyme, which is also chiral. This interaction is often stereospecific, meaning only one enantiomer fits optimally into the binding site. nih.gov
A classic example is the β2-adrenergic receptor agonist, albuterol; the (R)-enantiomer is responsible for the bronchodilatory effects, while the (S)-enantiomer is much less active and may contribute to side effects. nih.gov In the case of this compound, it is highly probable that the two enantiomers would display different biological activities. One enantiomer would likely orient the key pharmacophoric elements—the sulfonamide group and the indoline nitrogen—in a spatial arrangement that is more complementary to the target binding site than the other. Therefore, determining the absolute stereochemistry and evaluating the enantiomers separately is a critical step in the drug discovery and development process.
Scaffold-Hopping and Bioisosteric Replacements in Indoline Sulfonamide Design
Medicinal chemists frequently use the strategies of scaffold hopping and bioisosteric replacement to optimize lead compounds or to discover novel chemical series with improved properties. rsc.orgnih.gov
Scaffold-Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original pharmacophoric groups. This can lead to new compounds with similar biological activity but different physical properties, metabolic profiles, or intellectual property space. A relevant example is the development of indoline-5-sulfonamide (B1311495) inhibitors of carbonic anhydrase by "hopping" from a known 1-aminoindane-5-sulfonamide scaffold. nih.govnih.gov This change from an indane to an indoline core, while seemingly minor, led to significant differences in activity and selectivity against various CA isoforms. nih.govnih.gov
Bioisosteric Replacements: This involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. For the N,N-diethylamino group on the sulfonamide, potential bioisosteres could include other small alkyl groups, cyclic amines (like piperidine (B6355638) or morpholine), or even more complex functional groups designed to alter polarity or metabolic stability. drughunter.com Similarly, the sulfonamide moiety itself can be replaced by bioisosteric groups such as sulfamides or sulfamates, although this would fundamentally alter its interaction with targets like carbonic anhydrase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov
For a series of indoline sulfonamides, a QSAR model could be built using various molecular descriptors, such as:
Electronic descriptors: Describing the electron distribution (e.g., partial charges on atoms).
Steric descriptors: Describing the size and shape of the molecule or its substituents (e.g., molecular volume).
Hydrophobic descriptors: Describing the lipophilicity of the molecule (e.g., logP).
Topological descriptors: Describing the connectivity of atoms in the molecule.
A hypothetical QSAR study on N-substituted-2-methylindoline-5-sulfonamides might reveal that activity is positively correlated with the lipophilicity of the N-substituent on the sulfonamide but negatively correlated with its steric bulk. A study on 2,4-diamino-6-quinazoline sulfonamides successfully used QSAR to model their antimalarial activity based on descriptors derived from the molecular structure. researchgate.net
Table 3: Example Data for a QSAR Study on Sulfonamide Derivatives Data adapted from a QSAR study on quinazoline sulfonamides to illustrate the components of a QSAR analysis. researchgate.net
| Compound ID | N-Substituent (R1) | Measured Activity | Predicted Activity (from a QSAR model) |
|---|---|---|---|
| mol_01 | N(C₂H₅)₂ | 3.3 | 3.1 |
| mol_07 | N(CH₂)₅ | 4.4 | 4.5 |
| mol_08 | N(CH₂)₄ | 5.0 | 4.9 |
| mol_09 | N[(CH₂)₂]₂O | 4.7 | 4.6 |
Such models are powerful tools in drug design, allowing for the prioritization of synthetic targets and a more rational approach to lead optimization. nih.gov
Mechanistic Investigations of Indoline Sulfonamide Interactions with Biological Targets
Molecular Basis of Antimetabolite Action by Sulfonamides (e.g., Folic Acid Synthesis Pathway)
The classical mechanism of action for antibacterial sulfonamides, such as sulfanilamide (B372717), is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS) in the folic acid synthesis pathway. nih.gov This action is bacteriostatic, as it prevents the synthesis of purines and pyrimidines necessary for bacterial DNA replication. nih.gov However, this antimetabolite mechanism is specific to organisms that must synthesize their own folic acid. The primary mechanistic investigations for the indoline-5-sulfonamide (B1311495) scaffold have focused on its role as a direct inhibitor of eukaryotic enzymes, such as carbonic anhydrases, rather than on the folic acid pathway. mdpi.comnih.gov
Ligand-Receptor Binding Studies and Specificity Determinants
Molecular modeling and docking studies have provided significant insight into how indoline (B122111) sulfonamides bind to their target enzymes, revealing the determinants of their specificity. In the active site of carbonic anhydrase IX, the sulfonamide group is crucial for activity. It deprotonates to a sulfonamidate anion, which then coordinates directly with the catalytic Zn²⁺ ion. mdpi.comnih.gov
The orientation of the inhibitor within the active site is further stabilized by a network of interactions. For example, docking studies of 1-acylindoline-5-sulfonamides show that the sulfonamide group forms key hydrogen bonds with the amino acid residue Threonine 199. mdpi.comnih.gov The specific acyl group attached to the indoline nitrogen can form additional interactions that enhance binding affinity and selectivity; for instance, a perfluorobenzoyl group can form a hydrogen bond with Gln 92, an interaction not seen with other analogs. mdpi.comnih.gov Similarly, in docking studies of indoline-6-sulfonamides with the bacterial enzyme DapE, the sulfonamide oxygens are predicted to coordinate with the two zinc ions in that enzyme's active site, acting as a zinc-binding group (ZBG). nih.gov
Exploration of Novel Molecular Targets and Pathways
The unique structure of the indoline sulfonamide core has prompted its exploration against novel biological targets beyond carbonic anhydrases.
One area of investigation is as modulators of cannabinoid receptors. A series of indole (B1671886) sulfonamides has been developed as negative allosteric modulators (NAMs) of the cannabinoid receptor 1 (CB1), presenting a novel approach to modulate the cannabinoid system. nih.gov
In another line of research, N-phenylindoline-5-sulfonamide derivatives were identified as highly potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme considered a novel target for treating obesity and metabolic diseases. nih.gov A lead compound from this series displayed an IC₅₀ value of 1.0 nM and over 30,000-fold selectivity against related acyltransferases, effectively suppressing the rise in plasma triacylglycerol levels in animal models. nih.gov These findings underscore the potential of the indoline-5-sulfonamide scaffold to be adapted for a wide range of therapeutic targets.
Computational and Theoretical Chemistry Studies on Indoline Sulfonamide Derivatives
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgchemmethod.com This method is widely employed to understand how indoline (B122111) sulfonamide derivatives interact with the active sites of biological targets, such as enzymes. semanticscholar.org The simulations calculate a docking score, which estimates the binding affinity, and reveal key non-covalent interactions like hydrogen bonds, hydrophobic interactions, and coordination with metal ions. acs.orgscholarsresearchlibrary.com
Research on various indoline-5-sulfonamide (B1311495) derivatives has frequently targeted carbonic anhydrase (CA) isoforms, which are implicated in several diseases. nih.govmdpi.com Docking studies have shown that the sulfonamide group is crucial for activity, acting as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the enzyme's active site. nih.govnih.gov
For instance, in studies involving human carbonic anhydrase IX (hCA IX), a tumor-associated isoform, docking simulations revealed that 1-acylindoline-5-sulfonamides orient themselves with the sulfonamide anion coordinating to the catalytic zinc ion. nih.govmdpi.com Furthermore, these ligands form critical hydrogen bonds with amino acid residues, such as Thr199, and engage in arene-H interactions with residues like Leu198. nih.gov The specific orientation of the acyl group on the indoline nitrogen can lead to additional interactions with residues like Gln92, enhancing binding affinity and selectivity. nih.gov
Below is a table summarizing representative docking simulation results for indoline sulfonamide derivatives against carbonic anhydrase targets.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Isatin-based Sulfonamides | α-glucosidase | -5.46 | Not specified |
| 1-Acylindoline-5-sulfonamides | Carbonic Anhydrase IX (CA IX) | Not specified | Zn²⁺, Thr199, Gln92, Leu198 nih.gov |
| Indole-based diaza-sulfonamides | JAK-3 Protein | -8.8 to -9.7 | Not specified nih.gov |
| Azo-based Sulfonamides | FGFR2 Kinase Receptor | -6.24 | PHE 492, LYS 517, ASN 571 chemmethod.com |
This table is generated based on data from multiple sources for illustrative purposes.
These simulations are instrumental in rationalizing structure-activity relationships (SAR) and guiding the modification of the indoline sulfonamide scaffold to achieve improved potency and selectivity for a desired biological target. nih.govmdpi.com
Quantum Mechanical Calculations for Electronic Structure and Reactivity (e.g., DFT-B3LYP)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are powerful methods for investigating the electronic properties of molecules. mdpi.comresearchgate.net These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and its interaction with biological systems. researchgate.netmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net In the context of drug design, this can correlate with greater biological activity. nih.gov For indoline sulfonamide derivatives, DFT calculations can map the distribution of these orbitals. Typically, the HOMO is located over the more electron-rich parts of the molecule, like the indoline ring system, while the LUMO may be distributed over the sulfonamide group or other electron-withdrawing substituents. mdpi.com This analysis helps predict sites of electrophilic and nucleophilic attack and understand charge transfer within the molecule. nih.gov
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy means a better electron donor. scispace.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy means a better electron acceptor. scispace.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Characterizes chemical reactivity and kinetic stability. A small gap implies higher reactivity. nih.govnih.gov |
A significant application of QM calculations is the prediction of spectroscopic data, which can be used to validate experimentally determined structures. nih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for complex molecules like indoline sulfonamides. nih.gov
These predicted spectra are often in good agreement with experimental results, helping to confirm the correct assignment of signals in the experimental spectra. nih.govnih.gov For example, theoretical calculations can accurately predict the chemical shifts of aromatic protons on the indoline and phenyl rings, as well as the aliphatic protons of the diethyl and methyl groups. nih.gov Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects, which can also be modeled in more advanced calculations. unn.edu.ng The ability to predict these spectroscopic properties provides a powerful tool for structural elucidation and confirmation of newly synthesized derivatives.
Conformational Analysis and Isomeric Stability Investigations (e.g., E/Z Isomerism)
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis of indoline sulfonamide derivatives involves identifying the most stable (lowest energy) spatial arrangements of the atoms. This is particularly important for understanding the molecule's shape and how it fits into a target's binding site.
While E/Z isomerism is typically associated with carbon-carbon double bonds, analogous conformational preferences exist in these molecules. For example, in related Schiff base sulfonamides, DFT calculations have been used to determine that the E-form is more stable than the Z-form. mdpi.com For N,N-Diethyl-2-methylindoline-5-sulfonamide, computational studies can determine the preferred orientation of the substituents on the indoline ring and the rotational barriers of the sulfonamide group, which collectively define the molecule's accessible conformational space.
Molecular Dynamics Simulations for Binding Dynamics and Conformational Landscapes
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netdntb.gov.ua MD simulations are used to assess the stability of the docked complex, explore the conformational landscape of the ligand within the binding site, and analyze the dynamics of key interactions. researchgate.net
By placing the docked indoline sulfonamide-protein complex in a simulated physiological environment (water, ions), MD simulations can track the trajectory of all atoms over nanoseconds or longer. researchgate.net This allows researchers to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, one can determine if the ligand remains stably bound in its initial docked pose.
Analyze Key Interactions: MD simulations can quantify the persistence of hydrogen bonds and other interactions identified in docking, providing a more accurate picture of their importance for binding.
Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture this induced fit, revealing how the protein might adapt to accommodate the ligand.
These simulations provide a deeper understanding of the binding mechanism at a microscopic level, which is crucial for optimizing lead compounds. researchgate.net
Virtual Screening and De Novo Design Methodologies
Virtual screening is a computational strategy used in drug discovery to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov For indoline sulfonamides, this can involve screening vast databases of virtual compounds against a target protein using high-throughput docking. nih.govresearchgate.net This process filters down millions of potential molecules to a manageable number of promising candidates for synthesis and experimental testing, saving significant time and resources. semanticscholar.orgnih.gov
There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds to identify others with similar properties (e.g., shape, pharmacophores) that are also likely to be active. nih.gov
Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the target protein. Large libraries of compounds are docked into the active site, and molecules are ranked based on their predicted binding affinity (docking score). nih.govacs.org
De novo design methodologies take this a step further by computationally constructing novel molecules from scratch. These algorithms build new chemical structures piece by piece directly within the active site of the target protein, optimizing their fit and interactions to create potentially novel and highly potent inhibitors based on the indoline sulfonamide scaffold.
Applications in Chemical Biology and Medicinal Chemistry Research
Development of Chemical Probes and Biosensors Utilizing Indoline (B122111) Sulfonamide Scaffolds
The core structure of indoline sulfonamide is valuable for creating chemical probes designed to investigate complex biological processes. These tools help to elucidate the roles of specific proteins and pathways in both healthy and diseased states.
Derivatives of the indoline sulfonamide scaffold have been instrumental in probing the function of key enzymes involved in cancer progression. nih.govunifi.itnih.govmdpi.com A significant area of research has focused on their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govunifi.itnih.govmdpi.com These enzymes are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment, a condition that promotes tumor growth, invasion, and resistance to therapy. nih.govmdpi.com
By designing specific indoline-5-sulfonamide (B1311495) analogs, researchers have created potent and selective inhibitors for these enzymes. nih.govunifi.it These inhibitor molecules act as chemical probes, allowing for the detailed study of the physiological and pathological functions of CA IX and CA XII. For instance, using these probes, studies have demonstrated that inhibiting CA IX and XII can disrupt the pH regulation in cancer cells, leading to suppressed growth, particularly under hypoxic (low oxygen) conditions which are common in solid tumors. nih.govnih.gov The ability of these compounds to show selective activity under hypoxia further enhances their utility as probes for studying the unique biology of the tumor microenvironment. nih.govnih.gov
Identification and Optimization of Novel Lead Compounds for Biological Research
The process of drug discovery often begins with the identification of a "lead compound"—a molecule that shows a desired biological activity but may have suboptimal properties. numberanalytics.comfiveable.mepatsnap.com The indoline sulfonamide scaffold has proven to be a rich source for such lead compounds. nih.govacs.org
Research has shown that by modifying the indoline core, novel compounds with significant biological activity can be synthesized. nih.govmdpi.com A study involving a series of 1-acylated indoline-5-sulfonamides identified several derivatives with nanomolar inhibitory activity against the cancer-related carbonic anhydrases CA IX and CA XII. nih.govunifi.itnih.govmdpi.com These compounds represent a new class of CA inhibitors and have been identified as promising lead compounds for anticancer drug development. nih.gov
The optimization of these leads involves systematically altering the chemical structure to improve potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov For the indoline-5-sulfonamide series, researchers synthesized a variety of analogs by changing the acyl group at the 1-position of the indoline ring. nih.gov This led to the discovery of compounds with significantly improved inhibitory constants (Kᵢ) and antiproliferative effects against cancer cell lines. nih.govmdpi.com For example, compound 4f from the study emerged as one of the most potent inhibitors of both CA IX and CA XII. nih.govnih.gov
Below is a data table showcasing the inhibitory activity of selected 1-acylated indoline-5-sulfonamide analogs against four human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 4a | 9856 | 125.4 | 132.8 | 105.4 |
| 4e | >10000 | 98.7 | 185.6 | 45.2 |
| 4f | 8975 | 112.5 | 154.2 | 41.3 |
| 4g | 7633 | 101.9 | 245.7 | 49.8 |
| AAZ (Standard) | 250 | 12 | 25 | 5.7 |
| Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov |
This systematic approach allows for the establishment of a structure-activity relationship (SAR), guiding further modifications to achieve the desired therapeutic profile. patsnap.com
Strategies for Overcoming Biological Resistance Mechanisms (e.g., Multidrug Resistance)
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov One of the key mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. nih.govnih.gov
Recent studies have highlighted a novel strategy to combat MDR by targeting pathways that support resistant cells. The indoline sulfonamide scaffold has been at the forefront of this research. nih.govmdpi.com It has been discovered that CA XII expression is increased in some chemoresistant cells and may influence the activity of P-gp. nih.gov Therefore, inhibiting CA XII presents a potential strategy to re-sensitize resistant cancer cells to chemotherapy. nih.gov
In a key study, specific 1-acylated indoline-5-sulfonamides, namely compounds 4e and 4f , were investigated for their ability to overcome MDR in a doxorubicin-resistant leukemia cell line (K562/4) that overexpresses P-gp. nih.govnih.govmdpi.com The results demonstrated that these compounds could reverse chemoresistance to doxorubicin. nih.govnih.gov When combined with doxorubicin, these indoline sulfonamides increased the suppression of the resistant cancer cells. nih.govmdpi.com This suggests that these compounds act as MDR-overcoming agents, potentially by inhibiting CA XII and affecting P-gp activity. nih.gov
The table below summarizes the antiproliferative activity of selected compounds against a standard cancer cell line (MCF7) and a resistant cell line (K562).
| Compound | Antiproliferative Activity MCF7 (Normoxia) GI₅₀ (µM) | Antiproliferative Activity MCF7 (Hypoxia) GI₅₀ (µM) | Antiproliferative Activity K562 GI₅₀ (µM) |
| 4e | 24.1 | 24.3 | >50 |
| 4f | 25.4 | 12.9 | >50 |
| Doxorubicin | 0.08 | 0.15 | 0.09 |
| Data sourced from a study on the biological properties of indoline-5-sulfonamides. nih.gov |
These findings establish 1-acylated indoline-5-sulfonamides as a promising new scaffold for developing adjuvants in chemotherapy to circumvent multidrug resistance. nih.govmdpi.com
Future Perspectives and Research Challenges in Indoline Sulfonamide Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in medicinal chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign. Traditional methods for synthesizing sulfonamides often rely on harsh reagents and organic solvents. researchgate.net For instance, the classical approach involves reacting sulfonyl chlorides with amines, a process that can be limited by the availability of the requisite sulfonyl chloride and often requires solvents like dichloromethane (B109758) or dimethylformamide (DMF). researchgate.netnih.gov
Future efforts will focus on creating more sustainable synthetic strategies. This includes the exploration of "green" solvents, such as water, and the use of more stable and less toxic starting materials. researchgate.net Researchers are investigating metal-free, one-pot synthesis methods that generate sulfonamides from readily available nitroarenes and sodium arylsulfinates in aqueous media. researchgate.net Another innovative approach involves the electrochemical synthesis using thiols and amines, which has shown promise for creating primary sulfonamides. acs.org The development of catalytic systems, potentially using transition metals, and milder reaction conditions are key areas of investigation to provide more efficient and environmentally friendly access to diverse indoline (B122111) sulfonamides. researchgate.netacs.org
The synthesis of the core indoline-5-sulfonamide (B1311495) structure itself has seen methodical improvements. A common route begins with the protection of the indoline nitrogen, for example, with acetic anhydride. nih.gov This is followed by chlorosulfonation and subsequent reaction with ammonia (B1221849) to form the sulfonamide group. The final step involves deprotection to yield the indoline-5-sulfonamide scaffold, which can then be further modified. nih.gov Streamlining this multi-step process, improving yields, and minimizing waste are ongoing objectives for synthetic chemists in this field.
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising drug targets, generate novel molecular structures, and predict their biological activities and physicochemical properties, significantly reducing the time and cost associated with drug development. nih.govresearchgate.net
In the context of indoline sulfonamide chemistry, AI and ML can be employed in several ways:
De Novo Design : Generative AI models can design novel indoline sulfonamide derivatives from scratch, tailored to bind to a specific biological target with high affinity and selectivity. nih.govyoutube.com These algorithms can explore a vast chemical space to propose structures with desirable properties that may not be conceived through traditional medicinal chemistry approaches.
Virtual Screening : AI/ML models can rapidly screen large virtual libraries of indoline sulfonamide compounds to identify potential "hit" molecules. nih.gov By predicting properties such as binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, these methods prioritize compounds for synthesis and experimental testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can build sophisticated QSAR models that correlate the structural features of indoline sulfonamides with their biological activity. rsc.org These models provide valuable insights into the structure-activity relationships, guiding the rational design of more potent and selective analogs. For example, a 3D-QSAR model for indole (B1671886) derivatives with a sulfonamide scaffold helped to inform the design of new tubulin polymerization inhibitors. rsc.org
Recent studies have demonstrated the successful application of ML, such as extreme gradient boosting models, to predict the behavior of sulfonamides, indicating the potential for these data-driven approaches in the field. nih.gov The integration of AI and ML into the design pipeline for indoline sulfonamides promises to enhance the efficiency of discovering next-generation therapeutics. youtube.com
Exploration of Undiscovered Biological Activities and Associated Mechanisms
While indoline sulfonamides are well-recognized for their activity as carbonic anhydrase inhibitors, their structural versatility suggests a broader range of biological activities waiting to be discovered. nih.govnih.gov The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net
Current research has established the potential of indoline sulfonamides and related indole-based sulfonamides in several therapeutic areas:
Anticancer Activity : Many studies have focused on 1-acylated indoline-5-sulfonamides as inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in tumor progression and chemoresistance. nih.gov Some derivatives have shown potent, nanomolar inhibition and the ability to suppress cancer cell growth, particularly under hypoxic conditions. nih.gov Other indole-sulfonamide derivatives have demonstrated cytotoxicity against various cancer cell lines, including leukemia, liver cancer, and lung cancer, by mechanisms such as tubulin polymerization inhibition. rsc.orgacs.org
Antimicrobial and Antimalarial Activity : Indole-sulfonamide derivatives, particularly bisindoles, have exhibited promising antimalarial activity against multidrug-resistant strains of Plasmodium falciparum. acs.org Additionally, related quinoline-5-sulfonamides have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests the potential for developing indoline sulfonamides as novel anti-infective agents.
Enzyme Inhibition : Beyond carbonic anhydrases, indoline-2,3-dione-based benzene (B151609) sulfonamides have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. acs.org
Future research should systematically screen diverse libraries of indoline sulfonamides against a wide panel of biological targets, including kinases, proteases, and GPCRs. The sulfonamide group is a key pharmacophore that can participate in various non-covalent interactions, making it adaptable to different protein binding sites. researchgate.net Unraveling the mechanisms behind any newly discovered activities will be crucial for translating these findings into viable therapeutic strategies.
Table 1: Selected Biological Activities of Indoline and Indole Sulfonamide Derivatives
| Compound Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 1-Acylated Indoline-5-sulfonamides | Carbonic Anhydrase IX and XII Inhibition | KI values up to 41.3 nM; suppression of MCF7 cancer cell growth. | nih.gov |
| Indolin-2-one-based Sulfonamides | Carbonic Anhydrase I, II, IV, VII Inhibition | Inhibition constants (KIs) in the nanomolar range for hCA II, IV, and VII. | nih.gov |
| Hydroxyl-containing Bisindole Sulfonamides | Anticancer (HepG2 cells) | IC50 values ranging from 7.37–26.00 μM, more potent than etoposide. | acs.org |
| Bisindole Sulfonamides | Antimalarial (P. falciparum) | IC50 values in the range of 2.79–8.17 μM. | acs.org |
| Indole-3-sulfonamide Urea Derivatives | Carbonic Anhydrase II Inhibition | Selective inhibition with Ki value of 7.7 µM for the most active derivative. | nih.gov |
| Indoline-2,3-dione-based Sulfonamides | α-Glucosidase and α-Amylase Inhibition | Potent inhibition with IC50 values as low as 0.90 μM. | acs.org |
Integration of Advanced Biophysical Techniques for Ligand-Target Characterization
A deep understanding of how a ligand binds to its target protein is fundamental for structure-based drug design. The integration of advanced biophysical techniques is essential for elucidating the detailed molecular interactions between indoline sulfonamides and their biological targets. nih.gov While X-ray crystallography provides high-resolution structural snapshots, a combination of methods is often required to gain a comprehensive picture of the binding thermodynamics, kinetics, and conformational changes involved. nih.govacs.org
Future research will increasingly rely on a multi-pronged biophysical approach:
Native Mass Spectrometry (MS) : This technique allows for the study of intact protein-ligand complexes in the gas phase, confirming direct binding and stoichiometry. nih.gov Coupled with ion mobility measurements, it can also provide insights into conformational changes in the protein upon ligand binding. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying ligand-protein interactions in solution. It can identify the specific amino acid residues involved in binding and characterize the dynamics of the interaction, providing a more complete view than static crystal structures. acs.org
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics of binding, determining the association (kon) and dissociation (koff) rate constants, which are crucial for understanding the residence time of a drug on its target.
Fluorescence Polarization (FP) : FP assays are valuable for high-throughput screening and for quantifying binding affinities by measuring the change in polarization of a fluorescently labeled ligand upon binding to a protein. acs.org
By combining these sophisticated techniques, researchers can deconstruct the binding contributions of different parts of the indoline sulfonamide scaffold. acs.org This detailed characterization will enable a more rational and precise optimization of lead compounds, leading to the development of drugs with superior affinity, selectivity, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
